molecular formula C13H17N3O2S2 B11170472 N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B11170472
M. Wt: 311.4 g/mol
InChI Key: GYIDBXNHPDUMPY-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzenesulfonamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the phenylmethanesulfonamide group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H17N3O2S2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H17N3O2S2/c1-2-3-9-12-14-15-13(19-12)16-20(17,18)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,16)

InChI Key

GYIDBXNHPDUMPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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